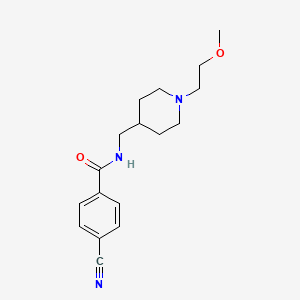

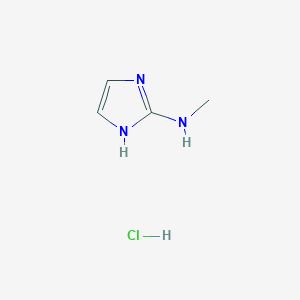

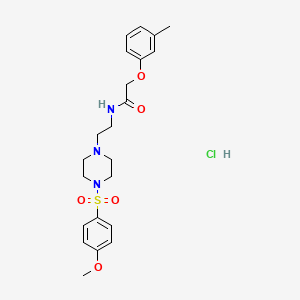

![molecular formula C18H17N3O3 B2845343 N-[(2-methyl-1H-indol-5-yl)methyl]-2-(4-nitrophenyl)acetamide CAS No. 852136-74-4](/img/structure/B2845343.png)

N-[(2-methyl-1H-indol-5-yl)methyl]-2-(4-nitrophenyl)acetamide

Descripción general

Descripción

“N-[(2-methyl-1H-indol-5-yl)methyl]-2-(4-nitrophenyl)acetamide” is a complex organic compound. It contains an indole group, which is a significant heterocyclic system in natural products and drugs . The indole nucleus is found in many important synthetic drug molecules and has been associated with a variety of clinical and biological applications .

Aplicaciones Científicas De Investigación

Degradation and Environmental Impact

Advanced Oxidation Processes (AOPs) for Water Treatment : Research highlights the significance of AOPs in degrading acetaminophen (ACT) from aqueous media, emphasizing the generation of various by-products. State-of-the-art studies have mapped out ACT degradation pathways, by-products, and their biotoxicity, contributing to the enhancement of water treatment methodologies (Qutob et al., 2022).

Adsorptive Elimination from Water : A comprehensive review elaborates on the progress in adsorbing acetaminophen from water, presenting ZnAl/biochar as a highly effective adsorbent. This work identifies the main mechanisms of ACT uptake and suggests future directions for improving adsorption processes (Igwegbe et al., 2021).

Metabolism and Genetic Differences

Metabolic Pathways and Genetic Variability : An article reviews the metabolic pathways of paracetamol, including glucuronidation, sulfation, and oxidation, highlighting the variability among individuals and ethnic groups. This variability suggests different susceptibilities to toxicity and pain alleviation, linked to pharmacogenetic profiles (Zhao & Pickering, 2011).

Therapeutic Potential Beyond Pain Management

N-Acetylcysteine (NAC) in Psychiatry : Investigating the benefits of NAC, a precursor for glutathione synthesis, reveals its potential in treating psychiatric disorders by modulating glutamatergic, neurotropic, and inflammatory pathways. This expands the therapeutic applications of compounds related to acetaminophen beyond traditional uses (Dean et al., 2011).

Direcciones Futuras

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “N-[(2-methyl-1H-indol-5-yl)methyl]-2-(4-nitrophenyl)acetamide” and similar compounds could be of interest for future research in drug development.

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities . The specific interactions and resulting changes would depend on the particular target and the context within which the compound is acting.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could potentially be affected. The downstream effects would depend on the specific pathway and the context within which the compound is acting.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound could potentially have diverse effects at the molecular and cellular levels.

Propiedades

IUPAC Name |

N-[(2-methyl-1H-indol-5-yl)methyl]-2-(4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-12-8-15-9-14(4-7-17(15)20-12)11-19-18(22)10-13-2-5-16(6-3-13)21(23)24/h2-9,20H,10-11H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASYXSQOVSRKUER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501319871 | |

| Record name | N-[(2-methyl-1H-indol-5-yl)methyl]-2-(4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501319871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816805 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

852136-74-4 | |

| Record name | N-[(2-methyl-1H-indol-5-yl)methyl]-2-(4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501319871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

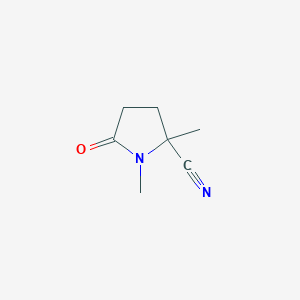

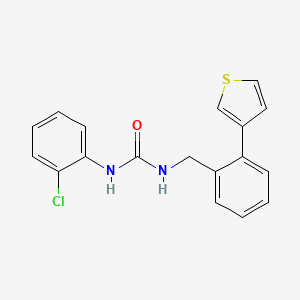

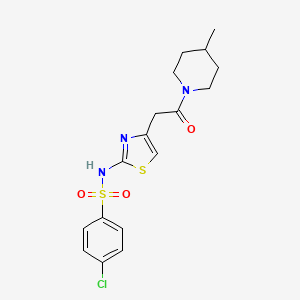

![3-(2,6-dichlorophenyl)-N-[(E)-(dimethylamino)methylidene]-5-methyl-4-isoxazolecarbothioamide](/img/structure/B2845261.png)

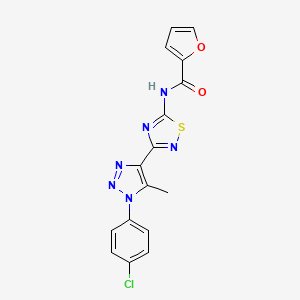

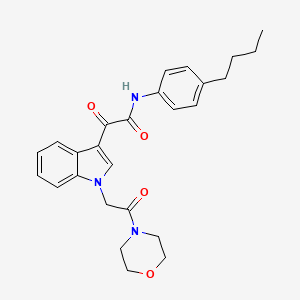

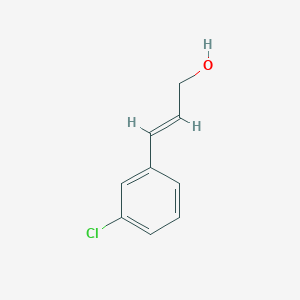

![N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2845266.png)

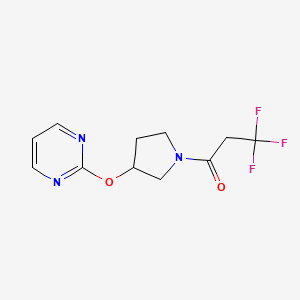

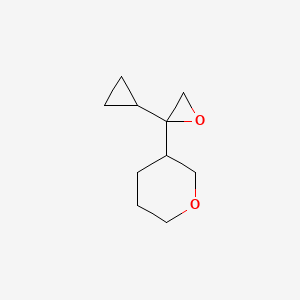

![8-((3-Chloro-4-methylphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2845267.png)